1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Physicochemical Properties Molecular Weight Assay Preparation

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol (CAS 2549028-93-3) is a synthetic heterocyclic compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 g/mol, belonging to the class of benzothiazole derivatives. This specific compound is a screening building block that combines a privileged benzothiazole pharmacophore with a pyrrolidin-3-ol moiety.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
CAS No. 2549028-93-3
Cat. No. B6438196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol
CAS2549028-93-3
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)O)C
InChIInChI=1S/C13H16N2OS/c1-8-3-4-11-12(9(8)2)14-13(17-11)15-6-5-10(16)7-15/h3-4,10,16H,5-7H2,1-2H3
InChIKeyFDPXVUBEHKWTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol: Core Properties and Comparator Context


1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol (CAS 2549028-93-3) is a synthetic heterocyclic compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 g/mol, belonging to the class of benzothiazole derivatives [1]. This specific compound is a screening building block that combines a privileged benzothiazole pharmacophore with a pyrrolidin-3-ol moiety. Its closest identified in-class structural analogs include the parent 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol (CAS 148834-16-6, MW: 220.29 g/mol) and the halogenated derivative 1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol (CAS 2548997-82-4, MW: 254.74 g/mol) . The core differentiating feature is the 4,5-dimethyl substitution on the benzothiazole ring, a modification known to influence lipophilicity and metabolic stability in related aromatic systems. Direct, published quantitative comparator data for this specific compound are, however, currently sparse, requiring procurement decisions to be guided by inferred structure-activity relationships (SAR) and physicochemical benchmarks.

Why 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol Cannot Be Replaced by Unsubstituted or Halo Analogs


Cursory selection of a structurally similar benzothiazole-pyrrolidine hybrid risks significant deviation in key physicochemical parameters critical to assay development. For instance, the 4,5-dimethyl substitution pattern increases the molecular weight by 12.7% compared to the parent 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol (248.35 vs 220.29 g/mol), which directly impacts molar calculations for in vitro experiments . Although no direct solubility data were identified for this compound, the presence of two methyl groups on the aromatic ring typically elevates clogP by approximately 1.0 unit compared to the unsubstituted core, substantially altering lipophilicity and potential non-specific binding profiles relative to the parent and 4-chloro analog (MW: 254.74 g/mol) . Furthermore, the biological target landscape for benzothiazole derivatives is highly sensitive to substitution; published SAR on related scaffolds shows that methyl substituents can convert an aldose reductase inhibitor to an MAO-B or kinase inhibitor, underscoring that analog swapping without assay-guided selection introduces unacceptable variability in target engagement and data reproducibility [1].

Quantitative Differentiation of 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol: Physicochemical and Purity Benchmarks


Molecular Weight and Molarity Calculations: Precision vs Parent and Halo Analogs

The target compound possesses a molecular weight of 248.35 g/mol . This is a 12.7% increase over the parent 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol (220.29 g/mol) and is 2.5% lower than the 4-chloro analog (254.74 g/mol) . When preparing 10 mM stock solutions in a typical 1 mL volume, the required masses are 2.48 mg for the target compound, 2.20 mg for the parent, and 2.55 mg for the chloro analog. Miscalculation between these compounds would result in a -11.3% or +2.5% concentration error, which is sufficient to shift an otherwise moderate IC50 value outside a screening hit threshold. No direct head-to-head comparator studies have been identified for this compound.

Physicochemical Properties Molecular Weight Assay Preparation Quality Control

Predicted Lipophilicity Shift: clogP Increase vs Parent Heterocycle

The 4,5-dimethyl substitution substantially increases predicted lipophilicity relative to the unsubstituted parent. Computational models (SwissADME/ALOGPS) estimate the target compound has a consensus log P of approximately 2.8-3.0, compared to 1.8-2.0 for 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol, a difference of +1.0 log unit [1][2]. This higher lipophilicity may translate to improved membrane permeability but also a heightened risk of cytochrome P450 inhibition and non-specific binding, directly impacting its utility in cell-based assays versus the parent compound. No direct experimental log P comparator data were available.

Lipophilicity ADME Properties clogP Drug-likeness

Supplier Purity Benchmarking: 98%+ Purity for Screening Reliability

When sourced from leading compound management vendors, the target 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol is typically available at a guaranteed purity of 98%+ (HPLC), whereas the commonly offered analog 1-(benzo[d]thiazol-2-yl)pyrrolidin-3-ol is frequently stocked at a standard purity of 95% . The 3% higher base purity of the target compound translates to a significantly lower maximum impurity load of ≤2% versus ≤5% for the analog. In a high-throughput screening (HTS) campaign where a 10 μM final concentration is used, a compound with 5% impurities could introduce contaminating agents at up to 500 nM, enough to generate false-positive hits in many sensitive biochemical assays.

Purity Procurement Quality Assurance Compound Management

Optimal Application Scenarios for 1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Probe for Methyl Substitution Effects

This compound is an ideal tool for systematically mapping the impact of methyl substitution on a benzothiazole-pyrrolidine core pharmacophore. Its molecular weight precision (248.35 g/mol vs 220.29 g/mol for the parent) allows for exact molar-matched comparisons . By testing it alongside the unsubstituted and 4-chloro analogs, medicinal chemists can deconvolute the contribution of lipophilicity (estimated ΔclogP = +1.0) versus steric effects to target binding, addressing a key information gap in current published SAR for this scaffold [1].

Pharmacokinetic (PK) Candidate Optimization via Predicted Lipophilicity Enhancement

In hit-to-lead campaigns where the parent compound has a poor logD or high metabolic turnover, the 4,5-dimethyl analog offers a strategic one-step modification. Its predicted clogP of 2.8-3.0 is a crucial differentiator, as this higher lipophilicity is expected to improve permeability across physiological barriers like the gastrointestinal tract or blood-brain barrier compared to the less lipophilic parent (clogP 1.8-2.0) . This makes it a logical first-choice screening candidate for programs targeting intracellular or CNS-accessible sites, provided assays are pre-validated for the higher purity standard (98%+) to avoid confounding impurity effects .

High-Fidelity High-Throughput Screening (HTS) Library Enhancement

Library procurement managers can directly benefit from the quantifiable quality advantage of this compound. Its standard 98%+ purity, compared to the 95% purity of simpler analogs, ensures a ≤2% maximum impurity load . In a 10,000-compound HTS campaign, adopting this higher specification significantly reduces the probability of time-consuming false-positive follow-up rounds caused by undetermined impurities that can otherwise approach 500 nM at screening concentrations, thereby increasing the efficiency and cost-effectiveness of the primary screening funnel.

Quote Request

Request a Quote for 1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.